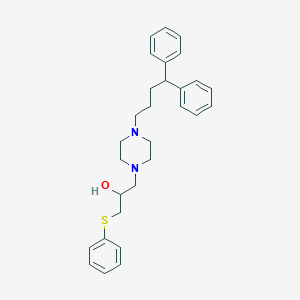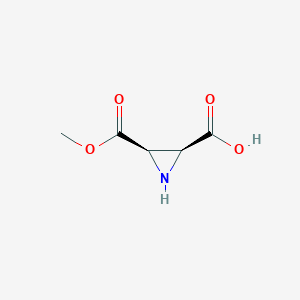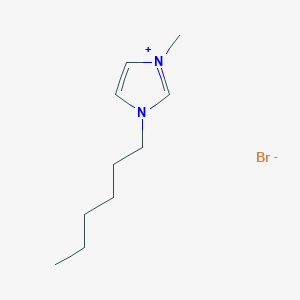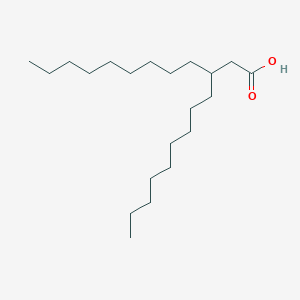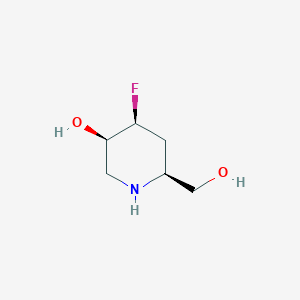
(3R,4S,6S)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S,6S)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol is a compound that has gained significant attention in recent years due to its potential in various scientific research applications. This compound is a piperidine derivative that has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (3R,4S,6S)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol is not fully understood, but it is believed to act by binding to specific receptors and enzymes in the body. This compound has been found to exhibit high affinity for certain receptors, including dopamine receptors, which are involved in the regulation of various physiological and behavioral processes.
Efectos Bioquímicos Y Fisiológicos
(3R,4S,6S)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol has been found to exhibit various biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to exhibit antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (3R,4S,6S)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of using this compound is its high cost, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of (3R,4S,6S)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol in scientific research. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the use of this compound as a tool for studying the mechanisms of certain physiological and behavioral processes. Additionally, the synthesis of new derivatives of this compound may lead to the discovery of new compounds with unique properties and potential applications.
In conclusion, (3R,4S,6S)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol is a compound with significant potential in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the discovery of new compounds with unique properties and potential applications.
Métodos De Síntesis
The synthesis of (3R,4S,6S)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol has been achieved using various methods, including the use of chiral auxiliary reagents, asymmetric catalysis, and enzymatic resolution. One of the most commonly used methods involves the use of chiral auxiliary reagents, which involves the use of chiral pool starting materials to synthesize the desired compound. This method has been found to be highly efficient and yields the desired product in high enantiomeric excess.
Aplicaciones Científicas De Investigación
(3R,4S,6S)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol has been found to exhibit various scientific research applications, including its use as a building block for the synthesis of other compounds, as a ligand for receptor studies, and as a substrate for enzymatic reactions. This compound has also been found to exhibit potential in the development of new drugs for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
158955-60-3 |
|---|---|
Nombre del producto |
(3R,4S,6S)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol |
Fórmula molecular |
C6H12FNO2 |
Peso molecular |
149.16 g/mol |
Nombre IUPAC |
(3R,4S,6S)-4-fluoro-6-(hydroxymethyl)piperidin-3-ol |
InChI |
InChI=1S/C6H12FNO2/c7-5-1-4(3-9)8-2-6(5)10/h4-6,8-10H,1-3H2/t4-,5-,6+/m0/s1 |
Clave InChI |
SPSOUXLLOJBBTK-HCWXCVPCSA-N |
SMILES isomérico |
C1[C@H](NC[C@H]([C@H]1F)O)CO |
SMILES |
C1C(NCC(C1F)O)CO |
SMILES canónico |
C1C(NCC(C1F)O)CO |
Sinónimos |
2-Piperidinemethanol,4-fluoro-5-hydroxy-,[2S-(2alpha,4alpha,5alpha)]-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



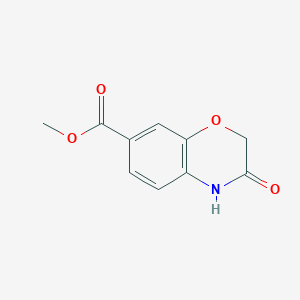

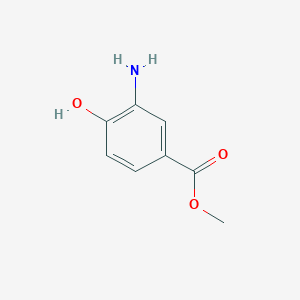
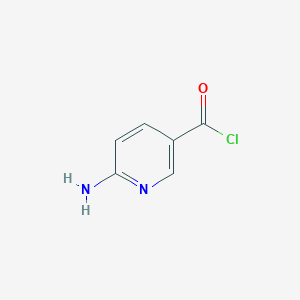
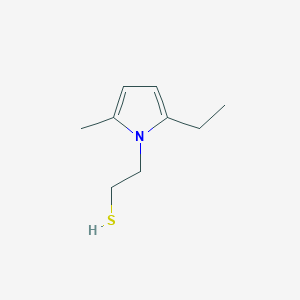
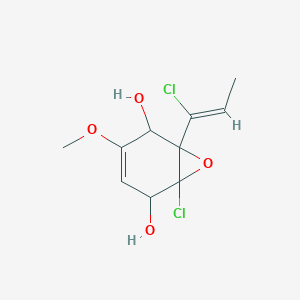
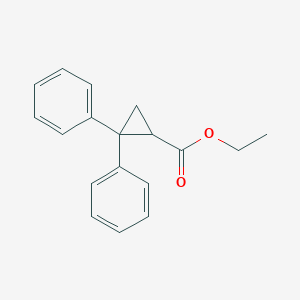
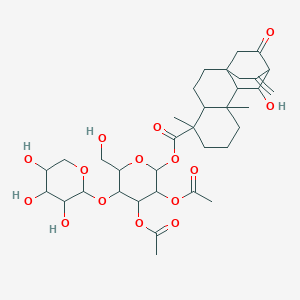
![Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B127064.png)

